2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide
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Overview
Description
2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide is an organic compound that features a benzyloxy group and a bis(furan-2-yl)ethyl moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Bis(furan-2-yl)ethyl Group: This step involves the formation of the bis(furan-2-yl)ethyl moiety, which can be achieved through a series of reactions including the formation of furan rings and subsequent functionalization.
Coupling with Acetamide: The final step involves coupling the benzyloxy intermediate with the bis(furan-2-yl)ethyl group in the presence of acetamide under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzyloxy group to a benzyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the benzyloxy group can yield benzyl-substituted products.
Scientific Research Applications
2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy group and bis(furan-2-yl)ethyl moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]propionamide: Similar structure with a propionamide backbone instead of acetamide.
2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]butyramide: Similar structure with a butyramide backbone.
Uniqueness
2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-19(14-22-13-15-6-2-1-3-7-15)20-12-16(17-8-4-10-23-17)18-9-5-11-24-18/h1-11,16H,12-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFDQJBCREUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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